molecular formula C26H46N2O2 B383690 2-[3-[2-(dipropylamino)-2-oxoethyl]-1-adamantyl]-N,N-dipropylacetamide

2-[3-[2-(dipropylamino)-2-oxoethyl]-1-adamantyl]-N,N-dipropylacetamide

Cat. No.: B383690
M. Wt: 418.7g/mol
InChI Key: CAZQJDFWRSIDRY-UHFFFAOYSA-N
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Description

2-[3-[2-(dipropylamino)-2-oxoethyl]-1-adamantyl]-N,N-dipropylacetamide is a complex organic compound with the molecular formula C26H46N2O2 and a molar mass of 418.65564 g/mol . This compound is characterized by its adamantyl core, which is a rigid, diamond-like structure, and its dipropylamino and oxoethyl functional groups.

Preparation Methods

The synthesis of 2-[3-[2-(dipropylamino)-2-oxoethyl]-1-adamantyl]-N,N-dipropylacetamide involves multiple steps. One common method includes the reaction of adamantyl derivatives with dipropylamino and oxoethyl groups under controlled conditions. Industrial production methods often involve the use of catalysts and specific reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[3-[2-(dipropylamino)-2-oxoethyl]-1-adamantyl]-N,N-dipropylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-[2-(dipropylamino)-2-oxoethyl]-1-adamantyl]-N,N-dipropylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. It is believed to modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds include other adamantyl derivatives and dipropylamino-containing molecules. Compared to these compounds, 2-[3-[2-(dipropylamino)-2-oxoethyl]-1-adamantyl]-N,N-dipropylacetamide is unique due to its specific combination of functional groups and its rigid adamantyl core. This uniqueness contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C26H46N2O2

Molecular Weight

418.7g/mol

IUPAC Name

2-[3-[2-(dipropylamino)-2-oxoethyl]-1-adamantyl]-N,N-dipropylacetamide

InChI

InChI=1S/C26H46N2O2/c1-5-9-27(10-6-2)23(29)18-25-14-21-13-22(15-25)17-26(16-21,20-25)19-24(30)28(11-7-3)12-8-4/h21-22H,5-20H2,1-4H3

InChI Key

CAZQJDFWRSIDRY-UHFFFAOYSA-N

SMILES

CCCN(CCC)C(=O)CC12CC3CC(C1)CC(C3)(C2)CC(=O)N(CCC)CCC

Canonical SMILES

CCCN(CCC)C(=O)CC12CC3CC(C1)CC(C3)(C2)CC(=O)N(CCC)CCC

Origin of Product

United States

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